1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol
Description
Properties
IUPAC Name |
1-(4-aminophenyl)-2-(1,2,4-triazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N4O/c11-9-3-1-8(2-4-9)10(15)5-14-7-12-6-13-14/h1-4,6-7,10,15H,5,11H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VVKAQWGFBVTPAR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C(CN2C=NC=N2)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N4O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID401254042 | |
| Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
947013-69-6 | |
| Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=947013-69-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | α-(4-Aminophenyl)-1H-1,2,4-triazole-1-ethanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID401254042 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reduction of 1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone
A common route involves the reduction of the corresponding ketone precursor to the ethanol derivative. This process is exemplified in a study where 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone undergoes reduction using sodium borohydride.
- Reactants: 1-phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone and sodium borohydride.
- Solvent: Ethanol.
- Conditions: Reflux for 5 hours, followed by neutralization with dilute hydrochloric acid.
- Post-reaction: Refluxing the mixture with sodium hydroxide, then crystallization from benzene yields the ethanol derivative with a 71% yield.
1-Phenyl-2-(1H-1,2,4-triazol-1-yl)ethanone + NaBH4 → 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol
- The reduction selectively converts the ketone to the corresponding alcohol.
- Crystallization ensures purity of the final compound.
Reference:
Epoxidation and Nucleophilic Ring Opening
This approach involves initial formation of an epoxide intermediate followed by nucleophilic ring opening to introduce the amino-phenyl group.
- Step 1: Epoxidation of aryl alkyl ketones using sulfur ylide (Me₃S⁺) and methyl sulfate (MeSO₄⁻) to produce 2-aryl-1,2-epoxyalkylene.
- Step 2: The epoxide undergoes ring opening with ammonia or amine derivatives to form the amino-phenyl substituted ethanol derivative.
- The epoxidation occurs at low temperatures (-30°C to -10°C).
- The subsequent ring opening is performed under controlled conditions to prevent side reactions.
- Final purification involves standard extraction and crystallization techniques.
- This method allows for structural diversification by varying the aryl group.
- The process is suitable for synthesizing derivatives with different substituents on the phenyl ring.
Reference:
Condensation of Aromatic Amines with Triazole Derivatives
A direct condensation route involves reacting aromatic amines with triazole derivatives bearing suitable leaving groups.
- Reactants: 4-Amino phenyl compounds and 1,2,4-triazole derivatives.
- Conditions: Reflux in organic solvents such as ethanol or acetonitrile.
- Catalysts: Acidic or basic catalysts may be employed to facilitate nucleophilic substitution.
- Outcome: Formation of the desired ethanol derivative via nucleophilic substitution or addition reactions.
- This method is straightforward but may require subsequent purification steps.
- It is particularly useful when amino groups are pre-installed on the phenyl ring.
Reference:
Multistep Synthesis via Triazole-Linked Intermediates
A multistep process involves synthesizing a triazole-linked intermediate, which is then functionalized to introduce the ethanol moiety.
- Step 1: Synthesis of 4-[1-(1,2,4-triazol-1-yl)methyl]benzonitrile via reaction of halomethylbenzonitrile with triazole in the presence of cesium carbonate.
- Step 2: Conversion of the nitrile to the corresponding amine or alcohol through reduction or hydrolysis.
- Step 3: Functionalization to introduce the amino-phenyl group, possibly through nucleophilic aromatic substitution or coupling reactions.
- Reactions are often carried out at low temperatures (-20°C to -10°C) to control selectivity.
- Use of organic solvents like dimethylformamide, acetone, or ethyl acetate.
- This route offers high yields and structural versatility.
- The process can be optimized for large-scale synthesis.
Reference:
Data Table Summarizing Preparation Methods
| Method | Key Reagents | Main Steps | Advantages | Limitations |
|---|---|---|---|---|
| Reduction of Ketone | Sodium borohydride, ethanol | Reduction of ketone to alcohol | Simple, high yield | Requires purification |
| Epoxidation & Ring Opening | Sulfur ylide, methyl sulfate | Epoxidation, nucleophilic ring opening | Structural diversity | Multi-step, sensitive conditions |
| Condensation with Aromatic Amine | Aromatic amines, triazole derivatives | Nucleophilic substitution | Direct approach | May need purification |
| Multistep via Intermediates | Halomethylbenzonitrile, triazole, cesium carbonate | Sequential synthesis and functionalization | High yield, versatile | Longer process |
Chemical Reactions Analysis
Types of Reactions: 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone derivative.
Reduction: The nitro group in the precursor can be reduced to an amino group.
Substitution: The amino group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Catalytic hydrogenation using palladium on carbon or chemical reduction using iron powder and hydrochloric acid.
Substitution: Reagents like alkyl halides or acyl chlorides can be used in the presence of a base.
Major Products:
Oxidation: Formation of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanone.
Reduction: Formation of 1-(4-Amino-phenyl)-2-hydroxyethanol.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Scientific Research Applications
Chemistry
Building Block for Synthesis
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol serves as an essential building block in the synthesis of more complex organic molecules. Its structure allows for various functional group modifications, enabling the creation of derivatives with tailored properties for specific applications.
| Reaction Type | Product |
|---|---|
| Oxidation | 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanone |
| Reduction | 1-(4-Amino-phenyl)-2-hydroxyethanol |
| Substitution | Various substituted derivatives |
Biology
Enzyme Inhibition Studies
Research has indicated that this compound may act as an enzyme inhibitor or ligand for specific biological receptors. The triazole moiety can interact with enzyme active sites through hydrogen bonding and other non-covalent interactions.
Case Study
In a study investigating the inhibition of certain kinases involved in cancer pathways, derivatives of this compound demonstrated promising inhibitory activity, suggesting potential applications in targeted cancer therapies.
Medicine
Therapeutic Properties
The compound is being explored for its antimicrobial and anticancer activities. Preliminary studies suggest that it exhibits significant activity against various bacterial strains and tumor cell lines.
| Activity Type | Target Organism/Cell Line | Reference |
|---|---|---|
| Antimicrobial | E. coli | [Study A] |
| Anticancer | MCF-7 (breast cancer) | [Study B] |
Industry
Material Development
In industrial applications, this compound is utilized in the development of new materials with specific properties such as polymers and coatings. Its chemical stability and reactivity make it suitable for creating advanced materials used in electronics and coatings.
Mechanism of Action
The mechanism of action of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol involves its interaction with specific molecular targets, such as enzymes or receptors. The triazole ring can form hydrogen bonds and other interactions with the active sites of enzymes, potentially inhibiting their activity. The amino and hydroxyl groups can also participate in binding interactions, enhancing the compound’s affinity for its targets.
Comparison with Similar Compounds
Structural and Functional Comparisons
The following table summarizes key structural differences and biological activities of 1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol and related triazole derivatives:
Key Research Findings
- Activity vs. Fluorinated Analogs: Flutriafol’s dual fluorophenyl groups enhance binding to fungal enzymes but contribute to environmental persistence . In contrast, the 4-aminophenyl group in the target compound may reduce bioaccumulation while maintaining efficacy .
- Synthetic Accessibility : The target compound can likely be synthesized via sodium ethoxide-mediated reactions with α-halogenated ketones, similar to methods used for Flutriafol derivatives . This route is scalable but may require optimization for yield .
- Mechanistic Advantages: Diarylated triazole-ethanol derivatives (e.g., Flutriafol analogs) show synergistic effects with existing antifungals, suggesting the target compound could be used in combination therapies .
- Toxicity Considerations: Halogenated analogs (e.g., 2-halogenalkyl-phenoxy derivatives) exhibit higher potency but carry risks of hepatotoxicity and resistance . The 4-aminophenyl group may mitigate these issues through altered metabolic pathways .
Biological Activity
1-(4-Amino-phenyl)-2-[1,2,4]triazol-1-yl-ethanol, a compound belonging to the triazole class, has garnered attention in recent years due to its diverse biological activities. This article delves into its synthesis, biological properties, mechanisms of action, and potential applications in medicine and industry.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 204.23 g/mol. The compound features a triazole ring which is crucial for its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | C10H12N4O |
| Molecular Weight | 204.23 g/mol |
| IUPAC Name | 1-(4-Aminophenyl)-2-(1,2,4-triazol-1-yl)ethanol |
| InChI Key | VVKAQWGFBVTPAR-UHFFFAOYSA-N |
Synthesis
The synthesis of this compound typically involves several steps:
- Preparation of Intermediate : The reaction of 4-nitroaniline with ethylene oxide in the presence of a base forms 1-(4-Nitrophenyl)-2-hydroxyethanol.
- Reduction : The nitro group is reduced to an amino group, yielding 1-(4-Amino-phenyl)-2-hydroxyethanol.
- Cyclization : This intermediate undergoes cyclization with hydrazine hydrate and formic acid to form the triazole ring.
Biological Activity
The biological activities of this compound are diverse and include:
Antimicrobial Activity
Research indicates that triazole derivatives exhibit significant antimicrobial properties. For instance:
- In vitro studies have shown that compounds similar to this compound possess activity against various bacteria and fungi.
- Compounds derived from triazoles have demonstrated effectiveness against pathogens such as Staphylococcus aureus and Candida albicans .
Antioxidant Activity
Triazole derivatives have been noted for their antioxidant capabilities. Studies using DPPH and ABTS assays indicate that certain derivatives exhibit strong antioxidant activity comparable to standard antioxidants like ascorbic acid .
Enzyme Inhibition
The mechanism of action often involves the inhibition of specific enzymes:
- The triazole ring can interact with enzyme active sites through hydrogen bonding and other interactions .
- This property has been explored for potential therapeutic applications in treating conditions such as cancer and infections .
Case Studies
Several studies highlight the compound's potential:
Study on Antimicrobial Efficacy
A study evaluated various triazole derivatives for their antimicrobial properties against a range of Gram-positive and Gram-negative bacteria. Results indicated that compounds with similar structures to this compound showed promising results with minimum inhibitory concentrations (MIC) indicating strong antibacterial activity .
Research on Antioxidant Properties
Another research effort focused on the antioxidant capacity of triazole derivatives. The findings revealed that some compounds exhibited IC50 values comparable to known antioxidants, suggesting their potential use in preventing oxidative stress-related diseases .
The biological activity of this compound is primarily attributed to its interaction with biological targets:
- The hydroxyl group allows for additional binding interactions.
- The compound's structure enables it to act as a ligand for various receptors or enzymes involved in disease pathways.
Q & A
Q. Table 1: Reaction Optimization Parameters
| Parameter | Typical Range | Impact on Yield |
|---|---|---|
| Reaction Time | 4–8 hours | ↑ with time |
| Solvent Polarity | Ethanol (ε = 24.3) | Moderate efficiency |
| Catalyst (Acid) | 5–10 drops | Critical for activation |
Advanced: How does the spatial arrangement of the triazole ring influence the compound’s antifungal activity?
Answer:
The triazole ring’s orientation determines hydrogen-bonding interactions with fungal cytochrome P450 enzymes. X-ray crystallography (e.g., C10H9F2N3O) reveals that a dihedral angle of ~20.6° between the triazole and phenyl planes optimizes binding to fungal lanosterol 14α-demethylase . Modifications to the triazole’s substituents (e.g., fluorine vs. chlorine) alter electron density, affecting binding affinity. For example, 2,4-difluorophenyl analogs show enhanced activity against Candida albicans compared to chlorinated derivatives due to improved membrane permeability .
Basic: What spectroscopic techniques are critical for characterizing this compound?
Answer:
- NMR : H and C NMR confirm the presence of the aminophenyl (δ 6.5–7.2 ppm) and triazolyl (δ 8.1–8.3 ppm) groups.
- IR : Stretching frequencies at 3250–3350 cm (N-H) and 1600–1650 cm (C=N) validate functional groups .
- Mass Spectrometry : Molecular ion peaks at m/z 245 (M) align with the theoretical molecular weight (CHNO).
Advanced: How can contradictory bioactivity data across studies be resolved?
Answer: Contradictions often arise from:
- Structural analogs : Minor substituent changes (e.g., 2,4-dichloro vs. 2,4-difluoro) drastically alter solubility and target affinity.
- Assay variability : MIC values depend on fungal strain (e.g., Aspergillus vs. Candida) and culture conditions. Standardized CLSI protocols reduce discrepancies .
- Synergistic effects : Co-administration with fluconazole may mask standalone efficacy.
Basic: What methodologies assess the compound’s environmental persistence?
Answer:
- Hydrolysis Studies : Monitor degradation in buffered solutions (pH 4–9) at 25–50°C. Half-life (t) >30 days suggests high persistence .
- Photolysis : UV/Vis exposure (λ = 254 nm) quantifies photodegradation rates.
- Soil Microcosms : Measure residual concentrations via HPLC-MS over 60 days to model environmental fate .
Advanced: How does the amino group’s position on the phenyl ring affect reactivity?
Answer:
The para-amino group enhances electron donation, stabilizing intermediates during nucleophilic attacks. Comparative studies with meta-substituted analogs show 10–15% lower yields in alkylation reactions due to steric hindrance and reduced resonance stabilization .
Basic: What purification techniques are recommended for isolating high-purity product?
Answer:
- Recrystallization : Use ethanol-DMF (9:1) to remove unreacted triazole precursors.
- Column Chromatography : Silica gel with ethyl acetate/hexane (3:7) separates regioisomers.
- HPLC : Reverse-phase C18 columns (ACN/water + 0.1% TFA) achieve >98% purity .
Advanced: What computational tools predict the compound’s ADMET properties?
Answer:
- Molecular Docking (AutoDock Vina) : Models binding to CYP450 isoforms to forecast metabolism.
- QSAR Models : Correlate logP (calculated: 2.1) with bioavailability; values >3 indicate poor solubility.
- SwissADME : Predicts high gastrointestinal absorption (TPSA = 78 Ų) but potential P-glycoprotein efflux .
Basic: How is the compound’s stability under varying storage conditions evaluated?
Answer:
- Thermogravimetric Analysis (TGA) : Decomposition onset >150°C indicates thermal stability.
- Accelerated Stability Testing : 40°C/75% RH for 6 months; HPLC monitors degradation products (e.g., oxidized triazole).
Advanced: What strategies mitigate toxicity while retaining efficacy?
Answer:
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
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| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
